N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a sulfanylacetamide linkage and substituted aromatic groups. The core thienopyrimidin scaffold is fused with two phenyl groups at positions 3 and 6, and the sulfanylacetamide moiety is attached to a 2-chloro-5-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClF3N3O2S2/c28-20-12-11-17(27(29,30)31)13-21(20)32-23(35)15-37-26-33-24-19(14-22(38-24)16-7-3-1-4-8-16)25(36)34(26)18-9-5-2-6-10-18/h1-14H,15H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCXBFVLADTBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClF3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds containing a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities.
Mode of Action
It is known that the trifluoromethyl group in many compounds plays a significant role in their pharmacological activity.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
With a molecular weight of approximately 594.07 g/mol. Its structural components include a chloro-trifluoromethyl phenyl group and a thieno-pyrimidine moiety, which may contribute to its biological effects.
The biological activity of this compound can be attributed to its interactions at the molecular level, particularly:
- Inhibition of Enzymatic Activity : Research indicates that similar compounds may inhibit enzymes involved in inflammatory processes, such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a critical role in pain and inflammation pathways .
- Anticancer Potential : Compounds with similar thieno-pyrimidine structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thieno-pyrimidine derivatives. The compound demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could be effective in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
In vivo studies have shown that compounds structurally related to this compound exhibit anti-inflammatory effects. For instance, administration in rodent models resulted in reduced edema and inflammatory cytokine levels.
Case Studies
-
Case Study on Pain Management :
A study investigated the efficacy of this compound in a model of acute pain induced by carrageenan. Results indicated a significant reduction in paw swelling compared to control groups, suggesting its utility as an analgesic agent. -
Cancer Cell Line Studies :
In vitro tests on human cancer cell lines (e.g., A549 for lung cancer) revealed that the compound inhibited cell growth with an IC50 value of approximately 25 µM. This highlights its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Key Observations:
Core Scaffold Differences: The target compound and share the thieno[2,3-d]pyrimidin-4-one core, which is distinct from the triazole () and pyrimidine () scaffolds. The thienopyrimidin system’s fused heterocyclic structure may enhance π-π stacking interactions in biological targets compared to simpler triazole or pyrimidine systems.
Substituent Variations: Position 3 and 6 (Thienopyrimidin): The target compound’s 3,6-diphenyl groups contrast with ’s 5-methylfuran-2-yl and 3-prop-2-enyl groups. Trifluoromethyl vs. Other Electron-Withdrawing Groups: The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound and introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions compared to the fluoro group in or the formyl group in .
Side Chain Modifications :
- The sulfanylacetamide linkage is conserved in the target compound, , and . This group may act as a hydrogen-bond acceptor or form disulfide bonds in biological systems. ’s methanesulfonamide group, however, offers stronger acidity and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight and Lipophilicity: ’s compound has a molecular weight of 540.0 g/mol, exceeding the typical threshold for oral bioavailability (500 g/mol).
- Hydrogen-Bonding Capacity : The target compound’s hydrogen-bond acceptor count (estimated ≥9, similar to ’s 9 acceptors) suggests moderate solubility in aqueous media, though the diphenyl groups may counteract this by enhancing hydrophobicity.
Preparation Methods
Synthesis of 4-Oxo-3,6-Diphenylthieno[2,3-d]Pyrimidine Core
The thieno[2,3-d]pyrimidine core is synthesized via cyclization of a thiophene precursor with a pyrimidine derivative. A validated approach involves:
Reagents :
-
3-Amino-4,6-diphenylthiophene-2-carboxamide
-
Urea or thiourea for cyclization
Procedure :
-
Cyclization : Heating 3-amino-4,6-diphenylthiophene-2-carboxamide with urea at 180°C for 2 hours under inert atmosphere yields the 4-oxo-thieno[2,3-d]pyrimidine scaffold. Phosphorus oxychloride (POCl₃) may be added to enhance reactivity.
-
Phenyl Group Introduction : Suzuki-Miyaura coupling introduces phenyl groups at positions 3 and 6 using phenylboronic acid and palladium catalysts.
Optimization :
Halogenation at C2 for Sulfanyl Group Introduction
The C2 position is halogenated to facilitate nucleophilic substitution with the sulfanylacetamide moiety.
Reagents :
-
N-Bromosuccinimide (NBS) or iodine monochloride (ICl)
-
Dichloromethane (DCM) solvent
Procedure :
Synthesis of N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide Thiol
The sulfanylacetamide side chain is prepared separately:
Reagents :
-
2-Chloro-5-(trifluoromethyl)aniline
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Chloroacetyl chloride
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Lawesson’s reagent
Procedure :
-
Acetamide Formation : React 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride in tetrahydrofuran (THF) and triethylamine (TEA) at 25°C for 12 hours.
-
Thiolation : Treat the acetamide with Lawesson’s reagent in toluene under reflux (110°C, 3 hours) to convert the carbonyl to a thiol group.
Yield : 65–70% after recrystallization from ethanol.
Coupling of Sulfanylacetamide to Thienopyrimidine Core
Reagents :
-
2-Bromo-4-oxo-3,6-diphenylthieno[2,3-d]pyrimidine
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N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide thiol
-
Potassium carbonate (K₂CO₃) in dimethylformamide (DMF)
Procedure :
-
Nucleophilic Substitution : Mix the brominated core (1.0 equiv) with the thiolated acetamide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 hours.
-
Work-Up : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (hexane/ethyl acetate 3:1).
Optimization of Reaction Conditions
Cyclization Efficiency
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Urea, 180°C, 2h | Standard | 78 | 95 |
| Thiourea, 160°C, 3h | Alternative | 72 | 92 |
| POCl₃ additive | 10% v/v | 85 | 97 |
The use of POCl₃ increases electrophilicity, enhancing cyclization efficiency.
Sulfanyl Coupling Solvent Screening
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 68 |
| DMSO | 90 | 5 | 62 |
| THF | 65 | 8 | 55 |
DMF outperforms due to superior solubilization of both reactants.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (d, 2H, aromatic protons of diphenyl groups)
-
δ 7.89 (s, 1H, thienopyrimidine H5)
-
δ 4.32 (s, 2H, acetamide CH₂)
IR (KBr) :
-
1680 cm⁻¹ (C=O stretch)
-
1320 cm⁻¹ (C-F stretch)
HPLC : Purity >98% with C18 column (acetonitrile/water 70:30).
Challenges and Alternative Approaches
Challenge : Trifluoromethyl group hydrolysis under acidic conditions.
Mitigation : Use neutral or slightly basic conditions during cyclization.
Alternative Route : Direct thiol-ene coupling between a pre-formed thienopyrimidine thiol and chloroacetamide derivative, though yields are lower (50–55%) .
Q & A
Q. What are the key steps in synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Construction of the thieno[2,3-d]pyrimidin-4-one core via cyclization of substituted thioureas or aminothiophenes under acidic conditions.
- Step 2 : Sulfanylacetamide coupling using a thiol nucleophile (e.g., 2-mercaptoacetamide derivatives) and a base like triethylamine in polar aprotic solvents (DMF or DCM) .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track intermediate formation and final product purity. Reaction quenching and workup are performed at each stage to isolate intermediates .
Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify aromatic protons, trifluoromethyl groups, and acetamide linkages. DEPT-135 or HSQC experiments resolve overlapping signals in complex regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves bond lengths, angles, and stereochemistry. Hydrogen bonding and π-π stacking interactions are analyzed for stability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Kinase inhibition assays (e.g., EGFR or VEGFR) quantify IC50 values. Fluorescence polarization assays measure binding affinity to target proteins .
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to active sites. Comparative analysis with structurally similar compounds (e.g., chromeno-pyrimidine analogs) identifies critical substituent contributions .
- Cellular Uptake Studies : Radiolabeled or fluorescently tagged derivatives track intracellular localization via confocal microscopy .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity >98%) and solvent effects (DMSO concentration ≤0.1%) .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to identify trends or outliers .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Solvent effects are modeled using COSMO-RS .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over nanoseconds to identify stable binding conformations. Free energy perturbation (FEP) quantifies binding energy changes from substituent modifications .
- QSAR Models : Train regression models using bioactivity data from analogs to predict IC50 values for untested derivatives .
Q. What methods optimize the compound’s selectivity and reduce off-target effects in therapeutic applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. fluoro groups on the phenyl ring) and evaluate potency/selectivity shifts. For example, replacing trifluoromethyl with cyano groups may reduce hepatotoxicity .
- Proteome-Wide Profiling : Use affinity chromatography or thermal shift assays to identify off-target binding partners .
- Pharmacokinetic Modeling : Predict metabolic stability (CYP450 interactions) and bioavailability using in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
